4-Bromo-1,3-thiazole-2-carboxylic acid
Description
Historical Context of 1,3-Thiazole Ring Systems in Chemical Research
The study of thiazole (B1198619) chemistry dates back to the late 19th century, with one of the most notable early contributions being the Hantzsch thiazole synthesis. This classical method, involving the condensation reaction between an α-halocarbonyl compound and a thioamide, provided a versatile and reliable route to the thiazole core. nih.gov This breakthrough opened the door for systematic investigation into the properties and reactivity of this new class of heterocyclic compounds. Early research established the aromatic nature of the thiazole ring, which contributes to its relative stability. nih.gov The significance of the thiazole nucleus was profoundly highlighted by its discovery in natural products essential for life, most notably thiamine (B1217682) (Vitamin B1). nih.gov This discovery spurred further interest, leading to the identification of the thiazole scaffold in other important molecules, including penicillins, establishing its critical role in medicinal chemistry. researchgate.net
Contemporary Relevance of Thiazole-Containing Scaffolds in Modern Organic Synthesis and Materials Science
In the modern era, the thiazole ring is recognized as a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to act as a hydrogen bond acceptor and donor make it an effective component for interacting with biological targets. nih.gov Consequently, thiazole derivatives have been developed that exhibit a wide spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties. nih.gov
Beyond pharmaceuticals, thiazole-containing compounds have found applications in materials science. The rigid, planar structure and electron-deficient nature of some thiazole systems make them ideal building blocks for organic semiconductors. These materials are utilized in the development of conductive polymers and organic light-emitting diodes (OLEDs), contributing to advancements in plastic electronics. jocpr.com The versatility of the thiazole ring allows for extensive functionalization, enabling chemists to fine-tune the electronic and physical properties of these materials for specific applications.
Overview of Halogenated Thiazole Carboxylic Acids as Key Synthetic Intermediates
Halogenated thiazole carboxylic acids, such as 4-Bromo-1,3-thiazole-2-carboxylic acid, represent a particularly valuable class of building blocks in organic synthesis. These molecules are bifunctional, meaning they possess two distinct reactive sites: the halogen substituent and the carboxylic acid group.
The bromine atom on the thiazole ring is a versatile functional handle. It can be readily displaced or participate in a variety of powerful carbon-carbon bond-forming cross-coupling reactions, such as the Suzuki and Stille couplings. Furthermore, the bromine atom can undergo halogen-metal exchange, typically with strong bases like n-butyllithium, to generate a highly reactive thiazolyl-lithium species. researchgate.net This nucleophilic intermediate can then be reacted with a wide range of electrophiles to introduce new substituents onto the thiazole core.
Simultaneously, the carboxylic acid group offers another site for chemical modification. It can be converted into a variety of other functional groups, including esters, amides, acid chlorides, and alcohols, through well-established synthetic transformations. This dual reactivity makes halogenated thiazole carboxylic acids powerful intermediates, allowing for the sequential and controlled construction of complex molecular architectures. They serve as pivotal starting materials for creating diverse libraries of compounds for screening in drug discovery and for building complex functional materials. α-Bromo carboxylic acids, in general, are recognized as extremely useful synthetic intermediates due to the high reactivity of the halogen towards SN2 reactions. libretexts.org
Chemical Compound Information
The central focus of this article is the compound This compound . Its fundamental properties are summarized below.
| Property | Data |
| IUPAC Name | This compound sigmaaldrich.com |
| CAS Number | 88982-82-5 apolloscientific.co.uk |
| Molecular Formula | C₄H₂BrNO₂S nih.gov |
| Molecular Weight | 208.03 g/mol sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| Boiling Point | 372.5 ± 34.0 °C (Predicted) sigmaaldrich.com |
| InChI Key | AYUAEJPYEJEHJN-UHFFFAOYSA-N sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUAEJPYEJEHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568549 | |
| Record name | 4-Bromo-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88982-82-5 | |
| Record name | 4-Bromo-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,3-thiazole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Reactivity and Mechanistic Investigations of 4 Bromo 1,3 Thiazole 2 Carboxylic Acid
Halogen-Metal Exchange Reactions and Organometallic Intermediates
The carbon-bromine bond at the C4 position of the thiazole (B1198619) ring is a key site for generating potent organometallic nucleophiles through halogen-metal exchange. This transformation opens pathways for the formation of new carbon-carbon bonds, allowing for significant structural elaboration.
Lithiation and Grignard Reactions at the Bromo Position
The conversion of 4-Bromo-1,3-thiazole-2-carboxylic acid into its corresponding organolithium or Grignard reagent is a foundational step for further functionalization. However, the presence of the acidic carboxylic acid proton complicates this process, as organometallic reagents are strongly basic. Consequently, the reaction requires careful management of stoichiometry and reaction conditions.
Typically, treatment with at least two equivalents of an organolithium reagent, such as n-butyllithium (n-BuLi), is necessary. The first equivalent acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate. The second equivalent then participates in the halogen-metal exchange at the C4 position, yielding a lithiated thiazole intermediate. wikipedia.orgias.ac.in This exchange is generally rapid, even at low temperatures, and its rate follows the trend I > Br > Cl for the halogen. wikipedia.org Studies on related 4-bromothiazole (B1332970) systems have demonstrated the feasibility of bromine-lithium exchange at the C4 position. nih.gov
An alternative strategy for substrates bearing acidic protons involves a combined use of a Grignard reagent and an organolithium reagent. nih.gov For instance, initial treatment with isopropylmagnesium chloride (i-PrMgCl) deprotonates the acidic site. Subsequent addition of n-BuLi then performs the bromine-lithium exchange to generate the desired organometallic intermediate. nih.gov This approach can offer improved selectivity and tolerance for the acidic functional group. nih.gov
Subsequent Electrophilic Quenching for C-C Bond Formation
Once the C4-lithiated thiazole intermediate is generated, it serves as a powerful nucleophile that can react with a wide array of electrophiles to form new carbon-carbon bonds. This "quenching" step is crucial for introducing diverse substituents onto the thiazole ring. growingscience.comresearchgate.net
The reaction of the organolithium intermediate with carbonyl compounds, such as aldehydes and ketones, yields secondary and tertiary alcohols, respectively. For example, quenching with benzaldehyde (B42025) would produce (4-(hydroxy(phenyl)methyl)-1,3-thiazol-2-yl)carboxylic acid. The versatility of this method allows for the introduction of complex side chains. Research on analogous lithiated heterocycles has shown successful quenching with various electrophiles, leading to a range of functionalized products. researchgate.nettcnj.edu
Table 1: Examples of Electrophilic Quenching on Related Lithiated Thiazoles This table is illustrative of the types of reactions possible, based on studies of similar bromothiazole derivatives.
| Starting Material Analogue | Organometallic Reagent | Electrophile | Product Type | Reference |
|---|---|---|---|---|
| 2-Substituted-4-bromothiazole | n-BuLi | DMF | 4-Formylthiazole derivative | nih.gov |
| 2-Bromo-4-substituted-thiazole | LDA | Acetaldehyde | 5-(1-Hydroxyethyl)thiazole derivative | researchgate.net |
| 2-Bromo-4-substituted-thiazole | LDA | Cyclohexanone | 5-(1-Hydroxycyclohexyl)thiazole derivative | researchgate.net |
| 2-Bromo-4-substituted-thiazole | t-BuLi | CO₂ | Thiazole-2,5-dicarboxylic acid derivative | growingscience.com |
Modifications of the Carboxylic Acid Moiety
The carboxylic acid group at the C2 position is another primary site for chemical modification, allowing for the synthesis of various derivatives such as esters and amides, or for its transformation through reduction or removal.
Esterification and Amidation Reactions
Standard organic synthesis protocols can be readily applied to convert this compound into its corresponding esters and amides. These derivatives are often crucial intermediates in medicinal chemistry and materials science. hepatochem.com
Esterification is commonly achieved through the Fischer esterification method, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and driving it to completion often requires using an excess of the alcohol or removing the water formed during the reaction. libretexts.org
Amidation requires the activation of the carboxylic acid to facilitate attack by an amine, which is typically less nucleophilic than an alcohol. growingscience.com A widely used method involves coupling reagents that convert the hydroxyl group of the acid into a better leaving group. Common coupling systems include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with additives such as 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP). nih.gov Studies have demonstrated the successful coupling of thiazole carboxylic acids with various amines using an EDC/DMAP/HOBt system in acetonitrile, yielding the desired amide products in good yields. nih.gov For particularly electron-deficient amines or sterically hindered substrates, forming an intermediate acyl fluoride (B91410) can be an effective strategy. rsc.org
Table 2: Representative Amide Coupling Conditions for Thiazole Carboxylic Acids
| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Product Yield | Reference |
|---|---|---|---|---|---|
| Thiazole carboxylic acid | Aniline derivative | EDC, DMAP, HOBt (cat.) | CH₃CN | 80% | nih.gov |
| Thiazole carboxylic acid | 4-tert-Butylaniline | EDC, DMAP, HOBt (cat.) | CH₃CN | 58% | nih.gov |
Reduction and Decarboxylation Pathways
The carboxylic acid group can be completely removed from the molecule or reduced to a primary alcohol.
Reduction of the carboxylic acid to a primary alcohol (4-bromo-1,3-thiazol-2-yl)methanol can be accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, although it is highly reactive and non-selective. Borane (BH₃) complexes, such as BH₃·THF, offer a milder alternative that can sometimes provide better chemoselectivity in the presence of other reducible functional groups.
Decarboxylation , the removal of the -COOH group to yield 4-bromothiazole, is often challenging for heteroaromatic carboxylic acids. wikipedia.org Simple heating is typically ineffective unless an activating group (such as a β-carbonyl) is present. masterorganicchemistry.com The mechanism often involves the formation of an unstable carbanion intermediate at the C2 position upon loss of carbon dioxide. pearson.com For heteroaromatic systems, specific catalytic methods are often required. For instance, silver carbonate in the presence of acetic acid has been shown to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org Another potential pathway involves radical mechanisms, such as Barton decarboxylation or Hunsdiecker-type reactions, which convert the carboxylic acid into a derivative that can be fragmented to release CO₂ and a radical species. acs.org The stability of the resulting C2-thiazolyl anion or radical intermediate is a critical factor in determining the feasibility of these pathways. nih.govresearchgate.net
Nucleophilic Aromatic Substitution on the Thiazole Ring System
Nucleophilic aromatic substitution (SNAr) provides a pathway to replace the bromine atom at the C4 position with a variety of nucleophiles. This reaction is fundamentally different from electrophilic aromatic substitution and relies on the electronic properties of the thiazole ring. wikipedia.org
The SNAr mechanism typically proceeds via a two-step addition-elimination sequence. libretexts.org First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring.
For SNAr to occur, the aromatic ring must be "activated" by the presence of electron-withdrawing groups, particularly at positions ortho or para to the leaving group. wikipedia.orglibretexts.org In this compound, the thiazole ring itself is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur heteroatoms. Furthermore, the carboxylic acid group at the C2 position acts as an additional electron-withdrawing group, further decreasing the electron density of the ring and making the C4 position more susceptible to nucleophilic attack. Studies on other electron-deficient heterocyclic systems, such as brominated benzo-bis-thiadiazoles, have shown that they can successfully undergo nucleophilic aromatic substitution reactions. researchgate.net This suggests that this compound is a viable substrate for SNAr reactions with suitable nucleophiles like amines, alkoxides, or thiolates, leading to the formation of 4-substituted-1,3-thiazole-2-carboxylic acid derivatives.
Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Bromo Substituent
The bromine atom at the C4 position of the this compound scaffold is a versatile handle for the construction of carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for creating complex molecular architectures from relatively simple precursors. The electron-deficient nature of the thiazole ring enhances the reactivity of the C4-Br bond towards oxidative addition, a key step in many catalytic cycles. chemistryjournals.net
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds, reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. organic-chemistry.org
Detailed research has demonstrated the utility of this reaction for functionalizing bromothiazole cores. For instance, the palladium-catalyzed borylation of 4-bromo-2-substituted thiazoles, followed by a Suzuki cross-coupling reaction, provides efficient access to highly functionalized thiazole derivatives. nih.gov This two-step, one-pot Miyaura borylation/Suzuki–Miyaura coupling sequence has been successfully applied to 4-bromo-2,4′-bithiazoles, showcasing a methodology for rapid access to various 2′,4-disubstituted 2,4′-bithiazole systems. rsc.org The catalytic cycle typically involves the oxidative addition of the bromothiazole to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov
Key findings from studies on related 4-bromothiazole systems highlight the effectiveness of specific catalytic systems. Palladium acetate (B1210297) (Pd(OAc)₂) and phosphine (B1218219) ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), Cy-JohnPhos, and XPhos have proven effective in promoting these transformations. nih.govrsc.org
Table 1: Selected Examples of Suzuki-Miyaura Coupling on 4-Bromothiazole Derivatives This table is illustrative and compiles data from reactions on similar 4-bromothiazole cores to predict the reactivity of this compound.
| Entry | Aryl Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | >90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ / Cy-JohnPhos | K₃PO₄ | 1,4-Dioxane | 100 | ~70-80 |
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed reaction between an organotin compound (organostannane) and an organic halide. wikipedia.org This method is known for its tolerance of a wide array of functional groups, as organostannanes are stable to air and moisture. organic-chemistry.org However, a significant drawback is the toxicity of the tin reagents. wikipedia.org
The synthesis of complex bithiazole structures has been achieved using Stille coupling. For example, in the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles, a Stille cross-coupling was employed to introduce phenyl and alkynyl groups, though it was noted to be less efficient than Negishi coupling for alkyl groups. nih.govresearchgate.net The reaction mechanism proceeds through a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, transmetalation (where the organic group is transferred from tin to palladium), and reductive elimination. wikipedia.orgpsu.edu The choice of palladium catalyst and ligands is crucial for optimizing the reaction yield and minimizing side reactions, such as the homocoupling of the organostannane. psu.edu
Table 2: Representative Conditions for Stille Coupling on 4-Bromothiazole Systems This table is illustrative and compiles data from reactions on similar 4-bromothiazole cores to predict the reactivity of this compound.
| Entry | Organostannane | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 58-62 nih.govresearchgate.net |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | THF | 65 | ~70 |
| 3 | Trimethyl(2-furyl)stannane | As₂PdCl₂(PPh₃)₂ | DMF | 80 | ~65 |
Sonogashira Coupling and Other C-C Bond Formations
The Sonogashira coupling is a highly efficient method for forming C(sp²)–C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in many natural products and functional materials. researchgate.net
The Sonogashira protocol has been successfully applied to bromothiazole systems. For instance, the regioselective alkynyl-debromination of 2,4-dibromothiazole (B130268) at the C2 position demonstrates the feasibility of C-C bond formation at the halogenated positions of the thiazole ring. nih.govresearchgate.net For this compound, the C4-bromo substituent serves as an excellent electrophilic partner for coupling with various terminal alkynes. The reaction tolerates numerous functional groups, although elevated temperatures may be required for some heterocyclic substrates. nih.gov
Beyond the Sonogashira reaction, other C-C bond-forming reactions like the Negishi coupling (using organozinc reagents) have proven highly effective. In the synthesis of 2,4'-bithiazoles, Negishi coupling provided excellent yields (88-97%) for introducing alkyl groups at the C4 position of a thiazole ring, outperforming the Stille coupling for this purpose. nih.govresearchgate.net This highlights the broad utility of the 4-bromo-thiazole core as a building block in diverse cross-coupling strategies.
Table 3: General Conditions for Sonogashira Coupling of 4-Bromothiazole Derivatives This table is illustrative and compiles data from reactions on similar 4-bromothiazole cores to predict the reactivity of this compound.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) |
|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | 70 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 80 |
Derivatization Strategies and Libraries of 4 Bromo 1,3 Thiazole 2 Carboxylic Acid Analogues
Synthesis of Thiazole (B1198619) Derivatives with Enhanced Structural Diversity
The generation of structurally diverse libraries from 4-bromo-1,3-thiazole-2-carboxylic acid is primarily achieved by exploiting the distinct reactivity of its carboxylic acid and bromo substituents. This dual functionality allows for selective modifications at either the C2 or C4 position of the thiazole ring, as well as further functionalization of the ring itself.
Derivatization of the Carboxylic Acid Group: The carboxylic acid at the C2 position is readily converted into a variety of functional groups, most commonly amides. Standard peptide coupling methods are employed for this transformation. The carboxylic acid can be activated by conversion to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with a diverse range of primary or secondary amines. nih.gov Alternatively, carbodiimide (B86325) coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) can be used to facilitate amide bond formation directly, often with improved efficiency when additives like N-hydroxysulfosuccinimide are included. thermofisher.com In some synthetic routes, the carboxylate, as a lithium salt, can be directly condensed with anilines to yield the corresponding carboxamides. nih.gov
Derivatization via the Bromo Group: The bromine atom at the C4 position is an excellent handle for introducing structural diversity through various cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent. For instance, the Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the bromo-thiazole with a wide array of boronic acids or esters, introducing new aryl or heteroaryl substituents. nih.gov This method is highly efficient and tolerant of numerous functional groups.
Another powerful technique is the halogen-metal exchange reaction. Treating the bromo-thiazole with a strong base like n-butyllithium at low temperatures can generate a thiazolyl-lithium intermediate. researchgate.net This highly reactive organometallic species can then be quenched with various electrophiles to introduce a wide range of substituents at the C4 position. researchgate.net
Further Ring Functionalization: Beyond modifications at the C2 and C4 positions, the thiazole ring itself can be further functionalized. For example, electrophilic substitution reactions, such as bromination using N-bromosuccinimide (NBS), can introduce additional substituents onto the thiazole core, creating polysubstituted derivatives for further elaboration. nih.gov
| Reaction Type | Position | Key Reagents | Resulting Modification | Reference |
|---|---|---|---|---|
| Amide Coupling | C2 (Carboxylic Acid) | Oxalyl Chloride, Amines; or EDAC, Amines | Forms a diverse library of amide derivatives. | nih.govnih.gov |
| Suzuki-Miyaura Coupling | C4 (Bromo) | Boronic Acids, Palladium Catalyst (e.g., Pd(OAc)₂), Base | Introduces various aryl or heteroaryl groups. | nih.gov |
| Halogen-Metal Exchange | C4 (Bromo) | n-Butyllithium, followed by an Electrophile (e.g., CO₂, Aldehydes) | Creates a lithiated intermediate for reaction with diverse electrophiles. | researchgate.net |
| Electrophilic Bromination | C5 | N-Bromosuccinimide (NBS) | Adds a second bromine atom to the ring for further functionalization. | nih.gov |
Design and Preparation of Fused Thiazole Systems
Fusing additional rings onto the this compound scaffold is a sophisticated strategy to create rigid, conformationally constrained analogues with novel three-dimensional shapes. These fused systems are of great interest as they can lead to compounds with enhanced biological activity and selectivity. The synthesis of such systems requires multistep sequences where the functional groups of the initial thiazole core are elaborated and then utilized in intramolecular cyclization reactions.
The general approach involves first using the derivatization handles at the C2 and C4 positions to install substituents that contain complementary reactive functionalities. For example, a Suzuki coupling at the C4 position could introduce an aryl group bearing an ortho-amino or hydroxyl group. Simultaneously, the C2-carboxylic acid could be converted into an amide or ester. An intramolecular condensation or cyclization reaction between these two newly introduced groups would then form the fused ring system.
While specific examples starting directly from this compound are specialized, the principles are well-established in heterocyclic chemistry. For instance, the synthesis of imidazo[2,1-b] nih.govapolloscientific.co.ukresearchgate.netthiadiazole derivatives involves the reaction of 2-amino-1,3,4-thiadiazoles with α-haloketones, demonstrating a common strategy for building fused heterocyclic systems. jocpr.com A similar strategy could be envisioned where a derivative of this compound is converted into an intermediate suitable for cyclization to form systems like thiazolo[3,2-a]pyrimidines or thiazolo[3,2-b] nih.govresearchgate.netrsc.orgtriazoles.
| Potential Fused System | Hypothetical Synthetic Strategy | Key Reactions | Reference Concept |
|---|---|---|---|
| Thiazolo[4,5-d]pyridazine | Introduce a hydrazide at C2 and an aldehyde at C4 (via halogen-metal exchange and formylation). | Intramolecular hydrazone formation and cyclization. | researchgate.netjocpr.com |
| Thiazolo[3,2-a]pyrimidine | Convert C2-carboxylic acid to an amino group and react with a β-ketoester introduced at C4. | Condensation and cyclization. | rsc.org |
| Benzothiazole Analogs | Introduce an ortho-substituted aminophenyl group at C4 via Suzuki coupling. | Intramolecular cyclization, potentially involving the C2-carboxyl group. | nih.gov |
High-Throughput Synthesis and Combinatorial Approaches
High-throughput synthesis and combinatorial chemistry are essential for rapidly generating large, focused libraries of analogues for biological screening. These techniques leverage automation and specialized synthetic methods, such as solid-phase synthesis, to accelerate the drug discovery process.
Solid-phase synthesis is particularly well-suited for creating libraries of thiazole-based compounds. In this approach, the thiazole scaffold is chemically tethered to an insoluble polymer resin. rsc.org All subsequent chemical reactions are carried out on this solid support. A key advantage is that excess reagents and by-products can be easily removed by simple filtration and washing of the resin, eliminating the need for complex chromatographic purification after each step.
A typical solid-phase strategy for derivatizing a thiazole core involves several key steps:
Linker Attachment: The thiazole scaffold is attached to a resin (e.g., Merrifield resin) via a suitable linker. Traceless linkers are often used, which are cleaved in the final step without leaving any residual atoms on the product molecule. rsc.org
Iterative Synthesis: The resin-bound thiazole is then subjected to a series of reactions. For example, using Fmoc solid-phase peptide synthesis strategy, different amino acids can be coupled to an amino-functionalized thiazole core, or a library of amines can be coupled to the resin-bound this compound. rsc.org
Cleavage: Once the synthesis is complete, the final compound is cleaved from the solid support, typically using a strong acid like trifluoroacetic acid, to yield the purified product. thermofisher.com
This approach allows for a "split-and-pool" strategy, where the resin is divided into multiple portions, each reacted with a different building block, and then recombined. This process enables the exponential generation of a vast number of unique compounds from a small number of starting materials, which is ideal for creating diverse libraries for screening and SAR studies. rug.nl
| Feature | Traditional Solution-Phase Synthesis | Solid-Phase Combinatorial Synthesis | Reference |
|---|---|---|---|
| Reaction Environment | Homogeneous solution (liquid phase). | Heterogeneous (reagents in solution, substrate on solid support). | rsc.org |
| Purification | Requires extraction, crystallization, or chromatography after each step. | Simple filtration and washing of the resin. | rsc.org |
| Scalability | Can be performed on both small and large scales. | Typically used for small-scale (milligram) synthesis for screening. | rug.nl |
| Throughput | Low to moderate; typically one compound at a time. | High; allows for parallel or split-and-pool synthesis of many compounds. | rsc.orgrug.nl |
| Automation | Difficult to automate fully. | Easily adaptable to automated synthesizers. | rsc.org |
Spectroscopic and Structural Elucidation of 4 Bromo 1,3 Thiazole 2 Carboxylic Acid and Its Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in 4-Bromo-1,3-thiazole-2-carboxylic acid. Both ¹H and ¹³C NMR spectra provide critical data for structural confirmation.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all carbon environments within the molecule. Four distinct signals are expected for this compound. The carbon of the carboxylic acid group (C=O) is typically found furthest downfield. The three carbons of the thiazole (B1198619) ring (C2, C4, and C5) will have distinct chemical shifts determined by their electronic environment. The C2 carbon, bonded to both the nitrogen and the carboxylic acid, and the C4 carbon, bearing the bromine atom, are significantly deshielded. The C5 carbon, bonded to the single ring proton, appears at a relatively higher field compared to the other ring carbons. asianpubs.org The assignment of these signals is often supported by analogies with other substituted thiazole derivatives. asianpubs.orgresearchgate.net
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | H-5 | ~8.0-8.5 | Singlet |
| ¹H | -COOH | >10 (Broad) | Singlet |
| ¹³C | C=O | ~160-170 | - |
| ¹³C | C2 | ~145-155 | - |
| ¹³C | C4 | ~115-125 | - |
| ¹³C | C5 | ~120-130 | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under electron ionization (EI).
The mass spectrum will prominently display the molecular ion peak (M⁺). A key feature is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, which is a definitive indicator for the presence of a single bromine atom in the molecule. mdpi.com
The fragmentation of this compound is expected to follow pathways characteristic of carboxylic acids and heterocyclic systems. libretexts.org Common fragmentation patterns include the loss of the hydroxyl radical (•OH) from the carboxylic acid group, resulting in an [M-17]⁺ peak, and the loss of the entire carboxyl group (•COOH), leading to an [M-45]⁺ peak. libretexts.orgmiamioh.edu Subsequent fragmentation may involve the cleavage of the thiazole ring.
| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |
|---|---|---|---|
| [M]⁺ | [C₄H₂⁷⁹/⁸¹BrNO₂S]⁺ | 207 | 209 |
| [M-OH]⁺ | [C₄H⁷⁹/⁸¹BrNOS]⁺ | 190 | 192 |
| [M-COOH]⁺ | [C₃H⁷⁹/⁸¹BrNS]⁺ | 162 | 164 |
Infrared Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound shows distinct absorption bands that confirm its structure.
The most prominent feature is the very broad absorption band in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgspectroscopyonline.com The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp absorption typically between 1710 and 1760 cm⁻¹. libretexts.org Its exact position can be influenced by conjugation and hydrogen bonding.
Other significant vibrations include the C-O stretch and O-H bend, which often appear in the fingerprint region. The spectrum also contains bands corresponding to the vibrations of the thiazole ring, including C=N, C=C, and C-S stretching modes. tandfonline.comtandfonline.comulpgc.es
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch | Carboxylic acid (dimer) | 2500-3300 | Broad, Strong |
| C=O stretch | Carboxylic acid | 1710-1760 | Strong |
| C=N / C=C stretches | Thiazole ring | 1400-1600 | Medium |
| C-O stretch | Carboxylic acid | 1210-1320 | Strong |
| O-H bend (out-of-plane) | Carboxylic acid (dimer) | ~920 | Broad, Medium |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
While a specific crystal structure for this compound is not widely reported, its solid-state structure can be predicted based on the known behavior of carboxylic acids and thiazole derivatives. X-ray crystallography would provide definitive information on bond lengths, bond angles, and intermolecular interactions.
It is highly anticipated that in the solid state, the molecules would form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules. spectroscopyonline.com This O-H···O=C hydrogen bonding is a hallmark of carboxylic acids in the crystalline phase. researchgate.net
The thiazole ring itself is planar. The carboxylic acid group is also planar, but it can adopt different conformations relative to the thiazole ring. The two main conformers are syn-periplanar and anti-periplanar, referring to the dihedral angle between the C2-C(O) bond and the O-H bond. While both are possible, the syn conformation is generally found to be more stable in carboxylic acids. nih.gov The crystal packing would be further influenced by weaker intermolecular interactions, such as halogen bonding involving the bromine atom or π-stacking of the thiazole rings.
Future Research Trajectories for this compound
The heterocyclic compound this compound stands as a pivotal scaffold in medicinal and materials chemistry. Its intrinsic chemical functionalities—a reactive bromine atom and a versatile carboxylic acid group on an aromatic thiazole core—offer a fertile ground for extensive chemical modification and application. This article explores the forward-looking research avenues and emerging opportunities centered on this promising molecule, from innovative synthetic strategies to its integration into advanced materials and targeted drug discovery programs.
Q & A
Q. What synthetic routes are recommended for preparing 4-bromo-1,3-thiazole-2-carboxylic acid, and how can purity be validated?
Methodological Answer: The synthesis typically involves bromination of 1,3-thiazole-2-carboxylic acid derivatives. For example, bromine or N-bromosuccinimide (NBS) can be used under controlled conditions (e.g., DMF or DCM as solvents) to introduce the bromine substituent at the 4-position . Purification via recrystallization or column chromatography is critical, and purity validation requires HPLC (≥95% purity) coupled with mass spectrometry to confirm molecular weight (C₄H₂BrNO₂S; theoretical MW: 208.03) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR can confirm the thiazole ring structure and bromine substitution pattern. The carboxylic proton is typically absent due to exchange broadening, but IR spectroscopy (1700–1750 cm⁻¹) confirms the -COOH group .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (m/z ≈ 208) and isotopic pattern for bromine .
Advanced Research Questions
Q. How does the 4-bromo substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what optimization strategies are recommended?
Methodological Answer: The bromine atom at the 4-position acts as a leaving group, enabling palladium-catalyzed cross-coupling. However, steric hindrance from the thiazole ring may reduce reaction efficiency. Optimization strategies include:
Q. What challenges arise during crystallographic analysis of this compound, and how can they be mitigated?
Methodological Answer: Crystallization is complicated by the compound’s polarity and tendency to form hydrates. Strategies include:
Q. How can computational modeling (e.g., DFT) predict the electronic effects of the bromine substituent on the thiazole ring?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
Q. How should researchers resolve contradictory solubility data reported in polar vs. nonpolar solvents?
Methodological Answer: Contradictions often arise from protonation states (carboxylic acid vs. carboxylate). Methodological steps include:
- Measuring solubility at controlled pH (e.g., pH 2–7) using UV-Vis spectroscopy.
- Validating results with nephelometry for turbidity assessment in solvents like DMSO, methanol, or chloroform .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to validate experimental conditions?
Methodological Answer: Reported melting points (e.g., 121°C for 4-bromo-2-thiophenecarboxylic acid vs. higher values for thiazole analogs) may vary due to impurities or polymorphic forms. Validation requires:
- Differential Scanning Calorimetry (DSC) to identify phase transitions.
- Comparative analysis with authentic samples synthesized via independent routes .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
